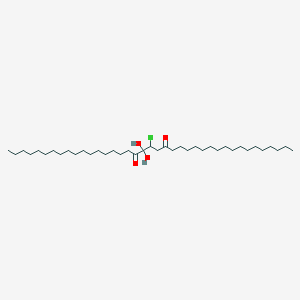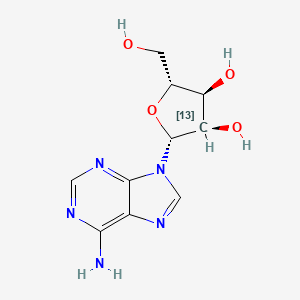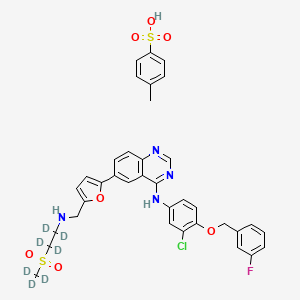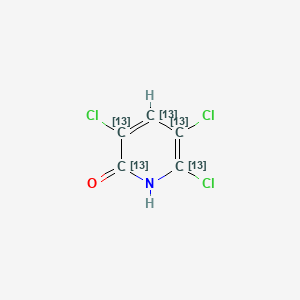
Methyl Mycophenolate-d6 (EP Impurity E)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl Mycophenolate-d6 (EP Impurity E) is a deuterated form of Methyl Mycophenolate, which is a derivative of Mycophenolic Acid. This compound is often used as a reference standard in analytical chemistry and pharmaceutical research. The deuterium atoms in Methyl Mycophenolate-d6 replace hydrogen atoms, making it useful in various isotopic labeling studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Mycophenolate-d6 involves the incorporation of deuterium atoms into the Methyl Mycophenolate molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This involves the direct introduction of deuterium into the precursor molecules using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of Methyl Mycophenolate-d6 typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
Methyl Mycophenolate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert Methyl Mycophenolate-d6 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Methyl Mycophenolate-d6 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantification and structural elucidation.
Pharmaceutical Research: Employed in the study of drug metabolism and pharmacokinetics to trace the distribution and breakdown of Mycophenolate derivatives in biological systems.
Isotopic Labeling Studies: Utilized in various isotopic labeling experiments to investigate reaction mechanisms and pathways.
Biological Research: Helps in understanding the biological activity and interactions of Mycophenolate derivatives with cellular targets.
作用機序
The mechanism of action of Methyl Mycophenolate-d6 involves its interaction with specific molecular targets and pathways. As a derivative of Mycophenolic Acid, it inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, making it useful in immunosuppressive therapies.
類似化合物との比較
Methyl Mycophenolate-d6 can be compared with other similar compounds such as:
Methyl Mycophenolate: The non-deuterated form, which lacks the isotopic labeling but has similar chemical properties.
Mycophenolic Acid: The parent compound, which is not methylated and has different pharmacokinetic properties.
Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, which is used clinically for its immunosuppressive effects.
Uniqueness
The uniqueness of Methyl Mycophenolate-d6 lies in its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies.
特性
CAS番号 |
1331643-25-4 |
|---|---|
分子式 |
C18H22O6 |
分子量 |
340.405 |
IUPAC名 |
trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |
InChIキー |
ZPXRQFLATDNYSS-DLIKDHNOSA-N |
SMILES |
CC1=C(C(=C(C2=C1COC2=O)O)CC=C(C)CCC(=O)OC)OC |
同義語 |
(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid Methyl Ester-d6; Mycophenolic Acid Methyl Ester-d6; _x000B_EP Impurity E-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)

![1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B583440.png)






